molecular formula C28H22 B8181077 (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene

(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene

Cat. No.: B8181077
M. Wt: 358.5 g/mol
InChI Key: VDXVOUZXBSOCMM-UHFFFAOYSA-N
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Description

(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene: is an organic compound with the molecular formula C28H22 and a molecular weight of 358.47 g/mol It is characterized by a complex structure consisting of a central ethene unit bonded to three benzene rings, one of which contains a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene typically involves the reaction of benzophenone with 4-ethenylbenzophenone under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the vinyl group to form ethyl derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

    Substitution: Nitric acid, halogens, Lewis acid catalysts like aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl derivatives.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry: (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology and Medicine: In biological research, this compound can be used as a probe to study molecular interactions and pathways

Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene exerts its effects depends on the specific reaction or application. In chemical reactions, its reactivity is influenced by the presence of the vinyl group and the aromatic rings, which can participate in various electrophilic and nucleophilic processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

  • (2-(4-Ethylphenyl)ethene-1,1,2-triyl)tribenzene
  • (2-(4-Methylphenyl)ethene-1,1,2-triyl)tribenzene
  • (2-(4-Phenylphenyl)ethene-1,1,2-triyl)tribenzene

Uniqueness: (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for additional functionalization and polymerization reactions, making it a versatile compound in synthetic chemistry and material science.

Properties

IUPAC Name

1-ethenyl-4-(1,2,2-triphenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22/c1-2-22-18-20-26(21-19-22)28(25-16-10-5-11-17-25)27(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h2-21H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXVOUZXBSOCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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